molecular formula C17H10Cl3NO B2856036 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 856176-78-8

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B2856036
CAS RN: 856176-78-8
M. Wt: 350.62
InChI Key: ROCLWKZJODZHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the linear formula C17H10Cl3NO . It has a molecular weight of 350.634 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Antimicrobial Applications

This compound, due to its quinoline structure, is likely to exhibit antimicrobial properties. Quinoline derivatives are known to inhibit DNA synthesis in bacteria by targeting DNA gyrase and type IV topoisomerase, leading to bacterial death . This makes them valuable in the development of new antimicrobial agents with improved pharmacodynamic and pharmacokinetic properties.

Anticancer Activity

Quinoline derivatives have shown promise in anticancer research. They can act as inhibitors for various cancer-related biological pathways, including those involving platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) . This could potentially make them useful in the treatment of cancers where these pathways are dysregulated.

Antimalarial Properties

The quinoline nucleus is a critical component in many antimalarial drugs. It’s possible that 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride could serve as a precursor or a lead compound in the synthesis of new antimalarial medications, given the historical success of quinoline-based treatments for malaria .

Antidepressant and Anticonvulsant Effects

Quinolines are also explored for their potential effects on the central nervous system, including antidepressant and anticonvulsant activities . This compound could be investigated for its efficacy in treating neurological disorders or as a structural framework for developing new neuroactive drugs.

Antiviral Agents

Research into quinoline derivatives has included their use as antiviral agents. Given the ongoing need for new treatments against evolving viral pathogens, this compound could be valuable in the synthesis of novel antiviral drugs .

Anti-inflammatory and Antioxidant Uses

The anti-inflammatory and antioxidant properties of quinoline derivatives make them candidates for treating inflammatory diseases and conditions associated with oxidative stress . This compound could contribute to the development of new anti-inflammatory medications or antioxidants.

Material Science and Electronics

Quinoline compounds have applications beyond medicine. They are used in material science and electronics for their unique chemical properties. The compound could be utilized in the synthesis of materials for electronic devices or as a catalyst in chemical reactions .

Food Industry Applications

Lastly, quinoline derivatives find use in the food industry, possibly as preservatives or flavoring agents due to their antimicrobial properties. While not directly related to 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride, the broader family of quinolines does have relevance in food science .

properties

IUPAC Name

7-chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3NO/c1-9-14(19)7-6-12-13(17(20)22)8-15(21-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCLWKZJODZHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride

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